19-(Ethyldithio)androst-4-ene-3,17-dione
Overview
Description
“19-(Ethyldithio)androst-4-ene-3,17-dione” is a derivative of “Androst-4-ene-3,17-dione”, which is an endogenous weak androgen steroid hormone and intermediate in the biosynthesis of estrone and of testosterone from dehydroepiandrosterone (DHEA) . It is closely related to androstenediol (androst-5-ene-3β,17β-diol) .
Molecular Structure Analysis
The molecular structure of “Androst-4-ene-3,17-dione”, the base molecule of “19-(Ethyldithio)androst-4-ene-3,17-dione”, is C19H26O2 . The structure of the derivative “19-(Ethyldithio)androst-4-ene-3,17-dione” would be different due to the addition of the ethyldithio group.Physical And Chemical Properties Analysis
The physical and chemical properties of “Androst-4-ene-3,17-dione”, the base molecule of “19-(Ethyldithio)androst-4-ene-3,17-dione”, include a molecular formula of C19H26O2, an average mass of 286.409 Da, and a monoisotopic mass of 286.193268 Da .Scientific Research Applications
Aromatase Inhibition
- Potent Aromatase Inhibitor: 19-(Ethyldithio)androst-4-ene-3,17-dione has been identified as a potent aromatase inhibitor in vivo. It is considered more active than other known aromatase inhibitors like 4-hydroxy-androst-4-ene-3,17-dione and 1-methyl-1,4-androstadiene-3,17-dione. This compound is thought to become active after cleavage of the -S-S- bond, yielding ORG 30365, a potent irreversible aromatase inhibitor (Geelen et al., 1991).
Metabolic Studies
- Role in Steroid Metabolism: Other compounds related to 19-(Ethyldithio)androst-4-ene-3,17-dione have been studied for their metabolic pathways. For example, the metabolism of 19-methyl substituted steroids has been explored, offering insights into how variations at the 19th position of steroids like androstenedione can affect enzymatic processes (Beusen et al., 1987).
Biochemical Synthesis and Studies
- Synthesis and Evaluation: There have been studies on the synthesis and evaluation of 19-aza- and 19-aminoandrostenedione analogues as potential aromatase inhibitors. Although these compounds were found to be less effective than others, they contribute to the understanding of how structural variations can impact their biochemical activity (Lovett et al., 1984).
Application in Disease Treatment
- Estrogen-Dependent Diseases: Due to its ability to inhibit aromatase and thus affect estrogen levels, 19-(Ethyldithio)androst-4-ene-3,17-dione has potential applications in the treatment of estrogen-dependent diseases. Its selective inhibition of estrogen production makes it a candidate for therapeutic applications (Geelen et al., 1991).
Molecular Mechanism of Action
- Inhibition Mechanism: The compound's mechanism as an aromatase inhibitor involves the conversion of the compound to its active form, ORG 30365, which then acts as an irreversible inhibitor of aromatase. This understanding is crucial for developing more effective and targeted treatments for diseases related to estrogen production (Geelen et al., 1991).
properties
IUPAC Name |
(8S,9S,10S,13S,14S)-10-[(ethyldisulfanyl)methyl]-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2S2/c1-3-24-25-13-21-11-8-15(22)12-14(21)4-5-16-17-6-7-19(23)20(17,2)10-9-18(16)21/h12,16-18H,3-11,13H2,1-2H3/t16-,17-,18-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEOCOMZMSAAFR-OAGDOXAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSCC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSSC[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912367 | |
Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19-(Ethyldithio)androst-4-ene-3,17-dione | |
CAS RN |
99957-90-1 | |
Record name | 19-(Ethyldithio)androst-4-ene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099957901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-(Ethyldisulfanyl)androst-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10912367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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